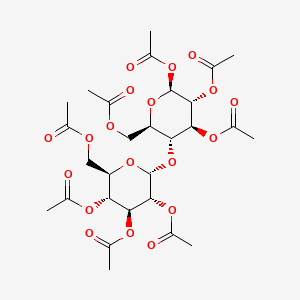
2-(4-nitro-1H-pyrazol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-nitro-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the CAS Number: 1002033-53-5. It has a linear formula of C5H8N4O2 .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate, leading to various substituted ethanamines and ethanones. This indicates a versatile approach to modifying the pyrazole core for desired properties.Molecular Structure Analysis
The molecular structure of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” is represented by the InChI code: 1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 . The molecular weight of the compound is 156.14 .Physical And Chemical Properties Analysis
“2-(4-nitro-1H-pyrazol-1-yl)ethanamine” has a molecular weight of 156.14 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pyrazoles, which include “2-(4-nitro-1H-pyrazol-1-yl)ethanamine”, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their potential biological activity . They are often used in the development of new therapeutic agents with better efficacy and fewer adverse effects .
Agrochemistry
Pyrazoles also find applications in agrochemistry . However, the specific use of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” in this field is not explicitly mentioned in the sources.
Coordination Chemistry
In coordination chemistry, pyrazoles are often used due to their ability to form complexes with various metals .
Organometallic Chemistry
Pyrazoles, including “2-(4-nitro-1H-pyrazol-1-yl)ethanamine”, are also used in organometallic chemistry .
Anticancer Research
Some pyrazole derivatives have shown potential as anticancer agents . For example, certain derivatives have been found to inhibit Aurora-A kinase, a protein associated with several types of human cancers .
Antioxidant Research
There is also research into the antioxidant properties of certain pyrazole derivatives . However, the specific antioxidant activity of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” is not explicitly mentioned in the sources.
Infective Stage Research
Some pyrazole derivatives have been evaluated against the replicative and infective stages of Trypanosoma cruzi , a parasite that causes Chagas disease. However, the specific activity of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” against this parasite is not explicitly mentioned in the sources.
Zukünftige Richtungen
The future directions for “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the broad range of biological activities exhibited by pyrazole derivatives , there could be potential for the development of new drugs or therapeutic agents.
Eigenschaften
IUPAC Name |
2-(4-nitropyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTQKSKBFGFMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302932 |
Source


|
| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)ethanamine | |
CAS RN |
1002033-53-5 |
Source


|
| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)
![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)










